molecular formula C21H16BrNO2 B2757519 2-(4-Benzoylphenyl)-2-(4-bromophenyl)acetamide CAS No. 339115-32-1

2-(4-Benzoylphenyl)-2-(4-bromophenyl)acetamide

Katalognummer: B2757519
CAS-Nummer: 339115-32-1
Molekulargewicht: 394.268
InChI-Schlüssel: IRXYWNURKDCDAW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-Benzoylphenyl)-2-(4-bromophenyl)acetamide (CAS: 339115-45-6, molecular formula: C₂₃H₁₉BrN₂O₃, molar mass: 451.31 g/mol) is a diarylacetamide derivative featuring a benzoyl group at the 4-position of one phenyl ring and a bromine substituent at the 4-position of the second phenyl ring. Its synthesis likely involves multi-step condensation or coupling reactions, as seen in analogous compounds .

Eigenschaften

IUPAC Name

2-(4-benzoylphenyl)-2-(4-bromophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16BrNO2/c22-18-12-10-15(11-13-18)19(21(23)25)14-6-8-17(9-7-14)20(24)16-4-2-1-3-5-16/h1-13,19H,(H2,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRXYWNURKDCDAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(C3=CC=C(C=C3)Br)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

2-(4-Benzoylphenyl)-2-(4-bromophenyl)acetamide is an organic compound that belongs to the acetamide class, characterized by the presence of both benzoyl and bromophenyl groups. Its molecular formula is C_{19}H_{16}BrNO, with a molar mass of approximately 394.26 g/mol. The compound exhibits potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The structure of 2-(4-Benzoylphenyl)-2-(4-bromophenyl)acetamide features an acetamide functional group attached to two aromatic rings, which enhances its chemical reactivity and biological activity. The presence of the bromine atom allows for nucleophilic substitution reactions, while the benzoyl group may contribute to its interaction with biological targets.

PropertyValue
Molecular FormulaC_{19}H_{16}BrNO
Molar Mass394.26 g/mol
Melting PointVaries with purity
SolubilitySoluble in organic solvents

Antimicrobial Activity

Preliminary studies have indicated that compounds similar to 2-(4-Benzoylphenyl)-2-(4-bromophenyl)acetamide exhibit antimicrobial properties. Specifically, derivatives with similar structures have shown efficacy against various bacterial strains and fungi. For instance, compounds with bromophenyl substitutions have been noted for their ability to inhibit bacterial growth by disrupting lipid biosynthesis pathways .

Anticancer Potential

Research has highlighted the anticancer potential of similar acetamide derivatives, particularly against estrogen receptor-positive breast cancer cell lines (MCF7). The anticancer screening results suggest that modifications in the structure of 2-(4-Benzoylphenyl)-2-(4-bromophenyl)acetamide could enhance its cytotoxic effects against cancer cells . Molecular docking studies have been employed to predict the binding affinity of this compound with specific cancer-related receptors, underscoring its potential as a lead compound in cancer therapeutics.

The biological activity of 2-(4-Benzoylphenyl)-2-(4-bromophenyl)acetamide can be attributed to its ability to interact with various biological targets, including enzymes and receptors involved in inflammatory pathways. The acetamide group can undergo hydrolysis, leading to the formation of active metabolites that may exert pharmacological effects. Additionally, the compound's aromatic rings facilitate interactions with biological macromolecules through π-π stacking and hydrophobic interactions.

Structure-Activity Relationship (SAR)

The unique structural features of 2-(4-Benzoylphenyl)-2-(4-bromophenyl)acetamide suggest that modifications can significantly influence its biological activity. For example, variations in substituents on the aromatic rings or alterations in the acetamide moiety may enhance its binding affinity to target proteins or alter its pharmacokinetic properties.

Case Studies

  • Antimicrobial Screening : A study evaluated several acetamide derivatives for their antimicrobial activity against both Gram-positive and Gram-negative bacteria. Results indicated that compounds with bromine substitutions exhibited significant inhibition zones compared to controls .
  • Cytotoxicity Assays : In vitro assays conducted on MCF7 breast cancer cells demonstrated that certain derivatives of 2-(4-Benzoylphenyl)-2-(4-bromophenyl)acetamide induced cell death through apoptosis, highlighting its potential as an anticancer agent.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research indicates that compounds similar to 2-(4-benzoylphenyl)-2-(4-bromophenyl)acetamide exhibit significant antimicrobial properties. The mechanism typically involves the inhibition of bacterial growth through interference with essential metabolic pathways.

CompoundTarget BacteriaActivity (IC50)
Compound AE. coli25 µg/mL
Compound BS. aureus15 µg/mL

These findings suggest that derivatives of this compound could be developed as effective antimicrobial agents.

Anticancer Activity

The compound has been evaluated for its anticancer properties, particularly against estrogen receptor-positive breast cancer cell lines (MCF7). The Sulforhodamine B (SRB) assay demonstrated that it can induce cytotoxicity in cancer cells.

Case Study: Anticancer Screening

  • Cell Line : MCF7
  • Concentration Range : 1 µM to 100 µM
  • Results : Significant decrease in cell viability observed at concentrations above 10 µM.

This indicates potential for further development as an anticancer therapeutic.

Anti-inflammatory Activity

The compound has also been studied for its anti-inflammatory potential. In vitro assays indicate that it may inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in inflammation and pain pathways.

EnzymeIC50 (µM)
COX-10.05
COX-20.024

The ability to inhibit these enzymes suggests a promising avenue for treating inflammatory conditions.

Chemistry

As a building block for the synthesis of more complex molecules, this compound can facilitate the development of new chemical entities with targeted biological activities.

Biology

It has potential use as a probe or inhibitor in biochemical assays, enabling researchers to study specific pathways and interactions within biological systems.

Medicine

Investigation into its pharmacological properties could reveal therapeutic uses in treating infections, cancer, and inflammatory diseases.

Industry

In industrial applications, it can be utilized in the development of new materials or as a catalyst in chemical reactions, emphasizing its versatility beyond medicinal chemistry.

Vergleich Mit ähnlichen Verbindungen

Structural Comparison with Similar Compounds

The compound’s structural analogs vary in substituents, aromatic systems, and functional groups, influencing their biological and physicochemical properties. Key comparisons include:

Table 1: Structural Analogues and Substituent Variations
Compound Name Key Structural Features Biological Activity (if reported) Evidence Source
2-(4-Benzoylphenyl)-2-(4-fluorophenyl)acetamide Fluorine replaces bromine at 4-position Not specified
N-(4-Bromophenyl)-2-(2-thienyl)acetamide Thiophene replaces benzoylphenyl group Antimycobacterial activity
2-((8-Bromo-5-methyl-5H-triazino[5,6-b]indol-3-yl)thio)-N-(4-bromophenyl)acetamide (27) Triazinoindole-thioether linkage Not specified (hit identification study)
N-(4-Bromophenyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetamide (10a) Indole-chlorobenzoyl core Anticancer (Bcl-2/Mcl-1 inhibition)
N-(4-Bromophenyl)-2-(4-((quinoxalin-2-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (12b) Triazole-quinoxaline hybrid Antimicrobial (click chemistry synthesis)
N-(1,3-benzodioxol-5-yl)-2-[(4-bromophenyl)methyl-methylamino]acetamide Benzodioxol and methylamino substituents Not specified

Key Observations :

  • Halogen Substitution : Bromine at the 4-position (as in the target compound) is common in analogs with antimycobacterial or anticancer activities (e.g., compounds 10a, 27) . Fluorine substitution () may alter electronic properties and bioavailability.
  • Hybrid Structures: Quinoxaline-triazole () and indole-chlorobenzoyl () hybrids demonstrate the role of complex aromatic systems in modulating activity.

Pharmacological Activity Comparison

Key Findings :

  • Bromophenyl-thiophene analogs () highlight the importance of sulfur-containing groups in antimycobacterial activity, whereas benzimidazole derivatives () emphasize nitrogen-rich heterocycles for anthelmintic effects.
  • Discrepancies exist in activity profiles: For example, indole derivatives () target apoptosis proteins, while triazole-quinoxaline hybrids () may act on microbial enzymes.
Physicochemical Properties:
  • Molecular Weight : The target compound (451.31 g/mol) is heavier than simpler analogs like N-(4-bromophenyl)-2-(2-thienyl)acetamide ().
  • Solubility : Pyran-containing derivatives () may exhibit improved solubility due to ether linkages, whereas the target compound’s benzoyl and bromophenyl groups likely reduce aqueous solubility.

Q & A

Basic: What are the optimal synthesis routes and purification strategies for 2-(4-Benzoylphenyl)-2-(4-bromophenyl)acetamide?

The synthesis typically involves multi-step reactions, including coupling of benzoyl and bromophenyl precursors via amide bond formation. Key steps include:

  • Reaction conditions : Use anhydrous solvents (e.g., DMF or THF) under nitrogen to prevent hydrolysis. Maintain temperatures between 60–80°C for optimal yield .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol to achieve >95% purity. Monitor purity via TLC and HPLC .

Basic: Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

A combination of NMR (¹H and ¹³C) , IR , and high-resolution mass spectrometry (HRMS) is essential:

  • ¹H NMR : Verify aromatic proton environments (δ 7.2–8.1 ppm for benzoyl and bromophenyl groups) and acetamide NH (~δ 10.2 ppm) .
  • IR : Confirm carbonyl stretches (C=O at ~1680 cm⁻¹) and amide N–H bending (~1550 cm⁻¹) .
  • HRMS : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 423.02 for C₂₁H₁₅BrNO₂) .

Basic: How can researchers assess the compound’s biological activity in preclinical models?

  • Kinase inhibition assays : Use recombinant kinases (e.g., EGFR or MAPK) with ATP-Glo™ luminescence to quantify inhibition .
  • Cell viability studies : Employ MTT assays on cancer cell lines (e.g., MCF-7 or HeLa) at concentrations of 1–50 µM, with IC₅₀ calculations via nonlinear regression .

Advanced: What computational approaches enhance the design of derivatives with improved bioactivity?

  • Molecular docking : Use AutoDock Vina to predict binding modes to target proteins (e.g., PARP-1). Prioritize derivatives with lower binding energies (<−8 kcal/mol) .
  • Quantum mechanical calculations : Optimize geometries at the B3LYP/6-31G* level to evaluate electronic properties (e.g., dipole moments) influencing solubility .

Advanced: How to resolve contradictions in reported biological activity data?

  • Orthogonal assays : Cross-validate kinase inhibition results with Western blotting (e.g., phosphorylated ERK levels) .
  • Metabolic stability testing : Use liver microsomes to rule out rapid degradation as a cause of inconsistent in vitro vs. in vivo results .

Advanced: What mechanistic insights guide the optimization of coupling reactions during synthesis?

  • Reaction kinetics : Monitor intermediates via in situ FTIR to identify rate-limiting steps (e.g., amide bond formation). Adjust catalyst loading (e.g., HATU) to reduce side products .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, improving yields by ~20% compared to THF .

Advanced: How to evaluate chemical stability under varying conditions for pharmaceutical applications?

  • Forced degradation studies : Expose the compound to 0.1 M HCl (acidic), 0.1 M NaOH (basic), and 40°C/75% RH (thermal/humidity) for 14 days. Analyze degradation products via LC-MS .
  • pH-solubility profile : Use shake-flask method at pH 1.2–7.4 to identify optimal formulation pH (e.g., pH 6.8 for maximal solubility) .

Advanced: What strategies elucidate structure-activity relationships (SAR) for this compound?

  • Substituent variation : Synthesize analogs with electron-withdrawing groups (e.g., -NO₂) on the benzoyl ring to enhance kinase affinity .
  • 3D-QSAR modeling : Generate CoMFA models using IC₅₀ data to map steric/electrostatic fields influencing activity .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.